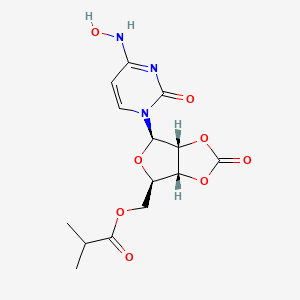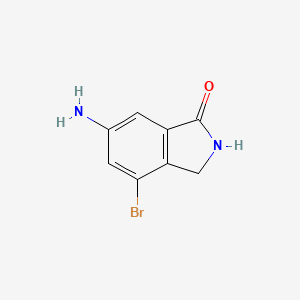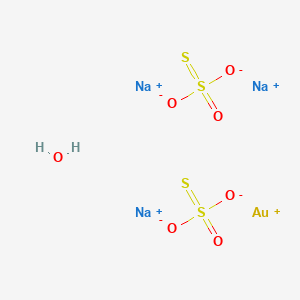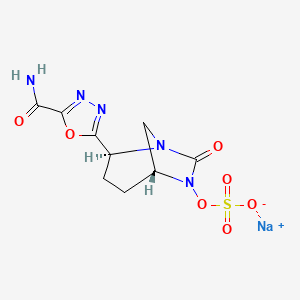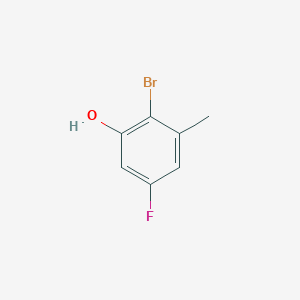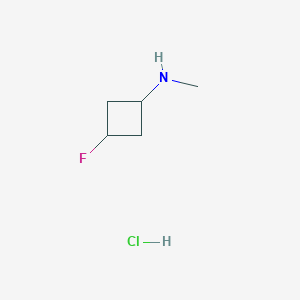
3-Fluoro-N-methylcyclobutan-1-amine hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Fluoro-N-methylcyclobutan-1-amine hydrochloride is a chemical compound with the molecular formula C5H11ClFN and a molar mass of 139.6 g/mol. This compound is known for its unique structural features, including a fluorine atom and a methyl group attached to a cyclobutane ring, which is further substituted with an amine group and a hydrochloride counterion.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-Fluoro-N-methylcyclobutan-1-amine hydrochloride typically involves the fluorination of N-methylcyclobutan-1-amine followed by the addition of hydrochloric acid. One common synthetic route is the reaction of N-methylcyclobutan-1-amine with a fluorinating agent such as Selectfluor or diethylaminosulfur trifluoride (DAST) under controlled conditions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale fluorination reactors and the use of continuous flow chemistry to ensure consistent quality and yield. The reaction conditions are carefully monitored to optimize the fluorination process and minimize the formation of by-products.
化学反応の分析
Types of Reactions: 3-Fluoro-N-methylcyclobutan-1-amine hydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize the compound.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed for reduction reactions.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles in the presence of a suitable solvent.
Major Products Formed:
Oxidation: The oxidation of this compound can yield corresponding fluorinated ketones or carboxylic acids.
Reduction: Reduction reactions can produce reduced amines or alcohols.
Substitution: Substitution reactions can lead to the formation of various substituted cyclobutanes.
科学的研究の応用
3-Fluoro-N-methylcyclobutan-1-amine hydrochloride has several applications in scientific research, including:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be utilized in biochemical studies to investigate the effects of fluorinated compounds on biological systems.
Industry: The compound is used in the production of specialty chemicals and materials.
作用機序
The mechanism by which 3-Fluoro-N-methylcyclobutan-1-amine hydrochloride exerts its effects depends on its specific application. In drug discovery, for example, the compound may interact with molecular targets such as enzymes or receptors, leading to biological responses. The fluorine atom can enhance the compound's binding affinity and metabolic stability, making it a valuable tool in medicinal chemistry.
類似化合物との比較
3-Fluoro-N-methylcyclobutan-1-amine hydrochloride is unique due to its structural features, particularly the presence of the fluorine atom. Similar compounds include:
3-Fluoro-1-methylcyclobutan-1-amine hydrochloride: This compound differs in the position of the fluorine atom.
trans-3-Fluoro-3-methylcyclobutan-1-amine hydrochloride: This compound has a different stereochemistry compared to the target compound.
These compounds share similarities in their core structure but differ in their functional groups and stereochemistry, leading to variations in their chemical properties and applications.
特性
分子式 |
C5H11ClFN |
|---|---|
分子量 |
139.60 g/mol |
IUPAC名 |
3-fluoro-N-methylcyclobutan-1-amine;hydrochloride |
InChI |
InChI=1S/C5H10FN.ClH/c1-7-5-2-4(6)3-5;/h4-5,7H,2-3H2,1H3;1H |
InChIキー |
HLAUOICSZJMUGY-UHFFFAOYSA-N |
正規SMILES |
CNC1CC(C1)F.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-Methoxy-1-[[2-(trimethylsilyl)ethoxy]methyl]-1H-pyrazole-3-carboxylic Acid](/img/structure/B15361916.png)
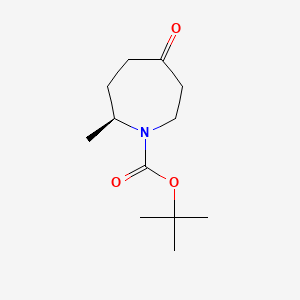
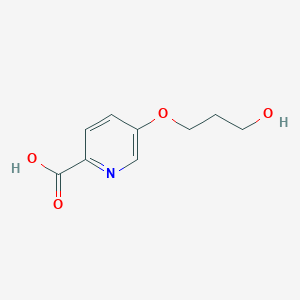
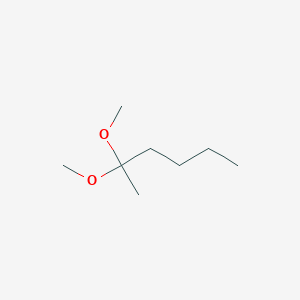
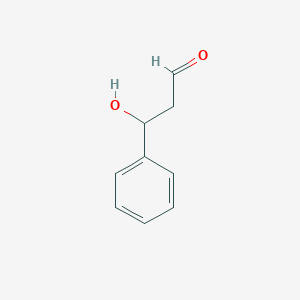
![Tert-butyl 2,6-diazaspiro[3.3]heptane-2-carboxylate;oxalate](/img/structure/B15361957.png)
![1-[(2R,3R,4S,5R)-3-hydroxy-5-(hydroxymethyl)-4-(2-methoxyethoxy)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B15361972.png)
![3,4,5-Trihydroxy-6-[3-hydroxy-5-[2-(4-hydroxyphenyl)ethenyl]phenoxy]oxane-2-carboxylic acid](/img/structure/B15361977.png)
![2,3,5,6,7,8-hexahydro-1H-cyclopenta[b]naphthalen-2-ylamine](/img/structure/B15361983.png)
